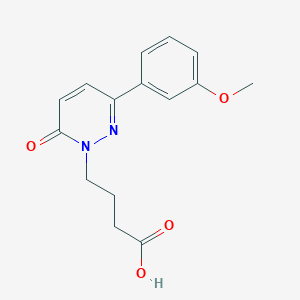![molecular formula C6H10N2O B2665471 2-Azabicyclo[2.1.1]hexane-1-carboxamide CAS No. 1782204-15-2](/img/structure/B2665471.png)
2-Azabicyclo[2.1.1]hexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[2.1.1]hexane-1-carboxamide is a complex organic molecule that belongs to the class of azabicyclohexanes . These structures are valuable saturated bicyclic structures that are incorporated in newly developed bio-active compounds . They are playing an increasingly important role in the field of pharmaceuticals and drug discovery .
Synthesis Analysis
The synthesis of this compound involves an efficient and modular approach . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic structure. This structure is saturated and rich in sp3 hybridized atoms, which makes it an attractive class of cores for replacing flat, aromatic groups with metabolically resistant, three-dimensional frameworks in drug scaffolds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a [2 + 2] cycloaddition . This reaction is part of a broader strategy that uses photochemistry to access new building blocks .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of 4-Substituted 3-Azabicyclohexan-2-ones : A study by Benoît de Carné-Carnavalet et al. (2013) demonstrated the preparation of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling, followed by cyclization and hydrogenation processes (de Carné-Carnavalet, Meyer, Cossy, Folléas, Brayer, & Demoute, 2013).
Advanced Building Blocks for Drug Discovery : The photochemical synthesis of 2-Azabicyclo[3.2.0]heptanes as advanced building blocks for drug discovery, including the synthesis of a conformationally restricted analogue of proline, was explored by Tetiana V. Druzhenko et al. (2018), highlighting their potential in the development of new therapeutics (Druzhenko, Skalenko, Samoilenko, Denisenko, Zozulya, Borysko, Sokolenko, Tarasov, & Mykhailiuk, 2018).
Efficient Synthesis of the 2-Azabicyclohexane Ring System : Research by C. Lescop et al. (2001) presented an efficient method for synthesizing the 2-azabicyclo[2.1.1]hexane ring system, starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. This method involved a stereoselective electrophilic addition followed by ring closure, demonstrating the synthetic utility of this bicyclic structure (Lescop, Mevellec, & Huet, 2001).
Potential Therapeutic Applications
Antimalarial Activities : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were synthesized and evaluated for their antimalarial activities, showcasing the potential of azabicyclohexane derivatives in treating infectious diseases (Nongpanga Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).
Neuroprotective Drug Potential : A study on methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC) highlighted its development as a potential neuroprotective drug. This study involved radiolabeling and biodistribution analysis, indicating MMMHC's ability to cross the brain-blood barrier and accumulate in brain regions, which is crucial for neuroprotective efficacy (Meixiang Yu, Någren, Chen, Livni, Elmaleh, Kozikowski, Wang, Jokivarsi, & Brownell, 2003).
Zukünftige Richtungen
The future directions for the research and development of 2-Azabicyclo[2.1.1]hexane-1-carboxamide and related compounds involve exploring their potential in the field of pharmaceuticals and drug discovery . There is a recognized need for the development of methods to access saturated bioisosteric replacements of unsaturated molecular scaffolds . The use of azabicyclohexanes and similar structures could help to meet this need .
Eigenschaften
IUPAC Name |
2-azabicyclo[2.1.1]hexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-5(9)6-1-4(2-6)3-8-6/h4,8H,1-3H2,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPZXWYQVLSYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782204-15-2 |
Source


|
| Record name | 2-azabicyclo[2.1.1]hexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-butyl-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2665388.png)
![4-bromo-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2665389.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2665390.png)
![1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxypropan-1-one](/img/structure/B2665392.png)


![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide](/img/structure/B2665398.png)
![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2665399.png)


![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)
![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)

